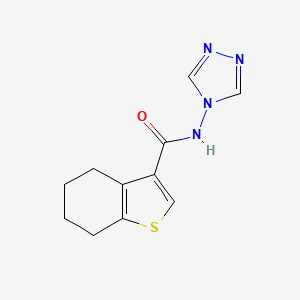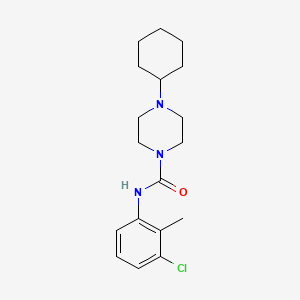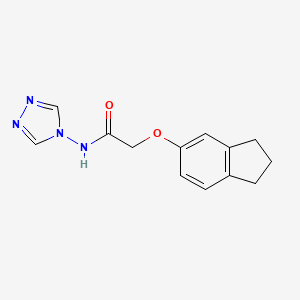![molecular formula C17H18BrN3O3S B4179446 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4179446.png)
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine
Übersicht
Beschreibung
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BTP, and it has been found to have a wide range of biological activities.
Wirkmechanismus
BTP exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition by BTP leads to a reduction in inflammation. PDE-5 is an enzyme that is involved in the regulation of smooth muscle relaxation, and its inhibition by BTP leads to an increase in blood flow.
Biochemical and Physiological Effects
BTP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory mediators. BTP has also been shown to increase blood flow and improve erectile function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BTP in lab experiments is its potent biological activity. BTP has been found to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of using BTP is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research on BTP. One area of interest is the development of BTP-based drugs for the treatment of cancer and inflammation. Another area of interest is the investigation of the potential neuroprotective effects of BTP in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of BTP in different cell types and animal models.
Wissenschaftliche Forschungsanwendungen
BTP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that BTP has anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
(4-bromo-5-ethylthiophen-2-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c1-2-15-14(18)11-16(25-15)17(22)20-9-7-19(8-10-20)12-3-5-13(6-4-12)21(23)24/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWRQLIBHWLUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-5-ethylthiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4179365.png)

![1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179379.png)


![N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4179405.png)


![2-chloro-4,5-difluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4179434.png)
![2-{4-[2-(4-bromophenoxy)butanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4179440.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane](/img/structure/B4179449.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide](/img/structure/B4179450.png)
![2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4179452.png)
![8-methoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179460.png)